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Compound Name: ATP disodium salt hydrate

Cat. No.: B1340535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine 5'-triphosphate

(ATP) disodium salt hydrate in neurotransmission research. ATP, a ubiquitous intracellular

energy source, also functions as a critical extracellular signaling molecule in the nervous

system, acting as a neurotransmitter and neuromodulator through purinergic receptors.[1] This

document outlines the key signaling pathways, experimental protocols, and quantitative data

for the application of ATP disodium salt hydrate in studying neuronal and glial cell function.

Overview of Purinergic Signaling in
Neurotransmission
Extracellular ATP mediates its effects through two main families of purinergic receptors: P2X

and P2Y receptors.[2]

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow

the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to rapid membrane depolarization and

excitatory responses in neurons.[2]

P2Y Receptors: These are G-protein coupled receptors that, upon activation by ATP and

other nucleotides, initiate various intracellular signaling cascades, modulating a wide range

of cellular functions in both neurons and glial cells.
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The intricate interplay between these receptor subtypes allows ATP to regulate synaptic

transmission, neuronal excitability, glial cell activation, and neuroinflammation.

Quantitative Data: ATP Concentrations in
Neurotransmission Research
The effective concentration of ATP can vary significantly depending on the cell type, the

specific purinergic receptor subtypes expressed, and the experimental assay. The following

table summarizes typical concentration ranges for ATP disodium salt hydrate in various

applications.
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Application/Target Cell Type
Effective ATP
Concentration
Range

Notes

P2X Receptor

Activation
Sensory Neurons 3 nM - 5 µM

P2X3 receptors are

sensitive to nanomolar

concentrations.[3][4]

General Neuronal

Cultures
10 µM - 1 mM

Higher concentrations

(>100 µM) are often

required to activate

P2X7 receptors.[5][6]

P2Y Receptor

Activation
Osteoblastic Cells

1 nM - 100 nM (for

P2Y1)

Demonstrates high

sensitivity of some

P2Y receptor

subtypes.[7]

General

Neuronal/Glial

Cultures

1 µM - 100 µM

Calcium Imaging Astrocytes 100 µM

To elicit robust

intracellular calcium

responses.[8]

Neuronal/Glial Co-

cultures
1 mM

Used to selectively

activate glial cells

which predominantly

express certain P2X7

receptors.[9]

Neurotransmitter

Release
Sympathetic Neurons 300 µM

To stimulate

noradrenaline release.

[10]

Experimental Protocols
This protocol describes the preparation of a sterile, pH-adjusted ATP stock solution for use in

cell culture experiments.
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Materials:

ATP disodium salt hydrate (e.g., Sigma-Aldrich A7699)

Sterile, nuclease-free water

1 M NaOH solution

pH indicator strips or a calibrated pH meter

0.22 µm sterile syringe filter

Sterile microcentrifuge tubes

Procedure:

Dissolution: Weigh out the desired amount of ATP disodium salt hydrate and dissolve it in

a minimal volume of sterile water. ATP is soluble in water up to 50 mg/ml.[11][12]

pH Adjustment: The initial solution will be acidic (pH ~3.5).[11][12] Titrate the ATP solution

with 1 M NaOH to a final pH of 7.5.[13] Monitor the pH carefully using pH strips or a pH

meter. It is advisable to perform this step on ice to minimize ATP degradation.[14]

Sterile Filtration: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter

into a sterile container.[13]

Concentration Determination (Optional but Recommended):

Prepare a 1:100 dilution of the ATP stock solution in water.

Measure the absorbance at 259 nm using a UV-Vis spectrophotometer.

Calculate the concentration using the Beer-Lambert law (A = εbc), where the extinction

coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[13]

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile

microcentrifuge tubes and store at -20°C.[13][14][15] Aqueous solutions of ATP are stable for

several months when stored frozen.[12]
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This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) changes in response to

ATP stimulation using a fluorescent calcium indicator.

Materials:

Primary neuronal/glial co-cultures on glass coverslips

Fluorescent calcium indicator (e.g., Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Prepared ATP stock solution

Fluorescence microscope equipped for ratiometric imaging and time-lapse recording

Procedure:

Dye Loading:

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in

HBSS.

Incubate the cultured cells with the loading solution for 30-45 minutes at 37°C.

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at

least 15-20 minutes before imaging.

Imaging Setup:

Place the coverslip with the loaded cells in the imaging chamber on the microscope stage.

Continuously perfuse with HBSS.

Identify a field of view with both neurons and glial cells.

Baseline Recording: Acquire baseline fluorescence images by alternating excitation

wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at 510 nm.
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Record a stable baseline for several minutes.

ATP Stimulation:

Switch the perfusion to HBSS containing the desired concentration of ATP (e.g., 100 µM).

Continue to record the fluorescence changes during and after ATP application. ATP can be

applied via bath application or a local perfusion system.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual neuronal and glial cell bodies.

Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time for each ROI.

An increase in this ratio indicates an increase in intracellular calcium concentration.

This protocol provides a general framework for recording ion channel activity in response to

ATP application using the whole-cell patch-clamp technique.

Materials:

Neuronal culture on a coverslip

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette pulling

Extracellular solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4

NaHCO₃, and 10 glucose.[16]

Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11

EGTA, pH adjusted to 7.3.

Prepared ATP stock solution

Procedure:

Preparation:
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Place the coverslip with neurons in the recording chamber and perfuse with extracellular

solution.

Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.

Cell Targeting and Sealing:

Under visual guidance, approach a neuron with the micropipette.

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and

the cell membrane.

Whole-Cell Configuration:

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing

electrical and diffusional access to the cell interior.

Recording:

In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV) to

record inward currents.

Establish a stable baseline recording.

Apply ATP to the bath or locally via a perfusion pipette and record the induced current.

P2X receptor activation will typically elicit a fast inward current.

Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and reversal

potential of the ATP-gated current.

This protocol describes the quantification of ATP released from cultured cells into the

extracellular medium.

Materials:

Cultured neurons or glial cells

Luciferin-luciferase assay kit (e.g., Sigma-Aldrich FLAAM)
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Luminometer

ATP standard for calibration curve

White, opaque 96-well plates

Procedure:

Cell Culture and Stimulation:

Culture cells to the desired confluency in a 96-well plate.

Replace the culture medium with a buffer solution (e.g., HBSS).

Apply a stimulus known to induce ATP release (e.g., high potassium solution to depolarize

neurons, or a mechanical stimulus).

Sample Collection: Immediately after stimulation, collect a small aliquot (e.g., 50 µL) of the

extracellular buffer from each well.

Luciferin-Luciferase Reaction:

Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's

instructions.[17]

Add the reaction mix to the wells of a white, opaque 96-well plate.

Add the collected samples to the reaction mix.

Luminescence Measurement: Immediately measure the light emission using a luminometer.

The amount of light produced is directly proportional to the ATP concentration in the sample.

Quantification:

Generate a standard curve using known concentrations of an ATP standard.

Determine the ATP concentration in the experimental samples by comparing their

luminescence values to the standard curve.
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Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts in ATP-mediated neurotransmission research.

Extracellular Space

Plasma Membrane

Intracellular Space

Extracellular ATP

P2X Receptors
(Ion Channels)

Binds

P2Y Receptors
(GPCRs)

Binds

Membrane
Depolarization

Na⁺, K⁺ influx

Ca²⁺ Influx
Ca²⁺ influx

G-Protein
Activation

Activates

Diverse Cellular
Responses

Second
Messengers

(e.g., IP₃, cAMP)
Modulates

Click to download full resolution via product page

Caption: ATP activates P2X and P2Y receptors, leading to distinct downstream signaling

events.
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Caption: Experimental workflow for calcium imaging of ATP-induced responses in cultured

cells.
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Caption: Workflow for measuring extracellular ATP release using the luciferin-luciferase assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1340535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

